molecular formula C19H15N5O4 B2888617 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894259-19-9

2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2888617
CAS No.: 894259-19-9
M. Wt: 377.36
InChI Key: TYTBRMHPKNHCAA-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) [Source] . HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone proteins, such as α-tubulin, HSP90, and cortactin, playing a critical role in cellular processes like protein trafficking, aggresome formation, and cell motility [Source] . Its primary research value lies in its application as a chemical probe to dissect the pathological roles of HDAC6 in oncology and neurodegenerative diseases. By selectively inhibiting HDAC6, this compound induces hyperacetylation of α-tubulin, disrupting microtubule-dependent functions and leading to impaired cell migration and invasion in various cancer models [Source] . Furthermore, due to HDAC6's involvement in clearing protein aggregates, this inhibitor is a valuable tool for investigating pathways relevant to Alzheimer's disease and other tauopathies. The compound's quinazolinone-oxadiazole hybrid structure is designed for high selectivity over Class I HDACs, minimizing off-target effects and providing researchers with a precise means to explore HDAC6 biology in disease mechanisms and therapeutic development.

Properties

IUPAC Name

2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c20-15(25)10-23-14-9-5-4-8-13(14)18(26)24(19(23)27)11-16-21-17(22-28-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTBRMHPKNHCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The phenyl group and other substituents can be introduced through various coupling reactions, such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled by linking the quinazolinone and oxadiazole moieties through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

    Substitution Reactions: Various substitution reactions can occur, particularly at the aromatic rings and amide groups.

    Cyclization and Ring-Opening Reactions: The oxadiazole and quinazolinone rings may participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology and Medicine

    Pharmacological Studies: Compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

    Material Science: The compound might find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs in the following categories:

Structural Analogs with 1,2,4-Oxadiazole Substitutions

Compounds containing 1,2,4-oxadiazole-linked quinazolinones or benzoxazines have been synthesized and studied for bioactivity:

Compound Name/Structure Key Substituents Synthesis Route Biological Activity Reference
3-Benzylidene phthalide derivatives 1,2,4-Oxadiazole fused with phthalide Reaction of 2,5-disubstituted-1,3,4-oxadiazoles with 3-benzylidene phthalide Not explicitly reported, but phthalide derivatives are associated with anti-inflammatory effects
Substituted-phenyl-1,2,4-oxadiazol-5-yl methyl benzoxazine acetates Benzoxazine core + oxadiazole-acetate Condensation of (E)-N'-hydroxy-2-phenylacetimidamide with 1,4-benzoxazine Superior structural stability; potential CNS activity inferred from benzoxazine pharmacology
Target compound Quinazolinone + oxadiazole-methyl + acetamide Likely multi-step synthesis involving oxadiazole alkylation and amidation (exact method not detailed in evidence) Undisclosed in provided sources; predicted anti-inflammatory/analgesic activity based on structural similarity to diclofenac analogs

Functional Analogs with Acetamide Moieties

Acetamide derivatives are widely explored for anti-exudative and anti-inflammatory effects:

Compound Name/Structure Key Features Activity Comparison Reference
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Triazole-sulfanyl-acetamide Anti-exudative activity at 10 mg/kg (64–78% inhibition vs. diclofenac sodium at 8 mg/kg)
Target compound Quinazolinone-oxadiazole-acetamide Activity uncharacterized in evidence; expected potency may exceed triazole analogs due to dual heterocyclic pharmacophores

Key Structural and Pharmacological Differences

  • Metabolic Stability : The phenyl-1,2,4-oxadiazole group in the target compound likely enhances resistance to enzymatic degradation compared to triazole or benzoxazine derivatives .
  • Target Selectivity: Quinazolinones often inhibit kinases or COX enzymes, while 1,2,4-oxadiazoles may modulate PDE or GABA receptors. The combination in the target compound suggests multi-target activity .

Biological Activity

The compound 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide , also referred to by its CAS number 894259-43-9 , is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N5O5C_{26}H_{21}N_{5}O_{5} with a molecular weight of 483.5 g/mol . The structure features a quinazoline core linked to an oxadiazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC26H21N5O5C_{26}H_{21}N_{5}O_{5}
Molecular Weight483.5 g/mol
CAS Number894259-43-9

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can enhance antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

In particular, derivatives similar to the compound have demonstrated efficacy against various pathogens. For example:

  • Compound 8d showed inhibition rates of 58% to 66% against A. niger and C. albicans with MIC values ranging from 32–42 μg/mL compared to standard fluconazole .

Anticancer Activity

The quinazoline scaffold is well-known for its anticancer properties. Compounds derived from this scaffold have been reported to inhibit cell proliferation in various cancer cell lines. A study highlighted that novel quinazoline derivatives exhibited cytotoxicity against the HCT-116 colorectal cancer cell line, suggesting potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.

Study on Antimicrobial Efficacy

In a comparative study involving various quinazoline derivatives, the compound demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

Study on Anticancer Properties

Another pivotal study investigated the effects of similar compounds on breast cancer cells. Results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide?

  • Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the dihydroquinazoline core via coupling reactions using N-protected amino acids or resin-bound intermediates .
  • Step 2 : Introduction of the oxadiazole moiety through cyclization reactions with hydroxylamine or nitrile derivatives under reflux conditions .
  • Step 3 : Acetamide functionalization via nucleophilic substitution or amidation, often requiring catalysts like DMF and bases (e.g., NaOH) to control pH and temperature .
  • Key reagents : Chloroacetyl chloride, hydrazine, and triethylamine are frequently used .

Q. Which spectroscopic techniques are employed to characterize this compound and its intermediates?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the quinazoline and oxadiazole rings .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>95% purity thresholds are standard) .

Q. What in vitro biological activities have been reported for this compound?

  • Answer : Preliminary studies suggest:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) at IC₅₀ values ranging from 0.5–10 µM .
  • Anti-inflammatory effects : Cyclooxygenase-2 (COX-2) suppression, observed in macrophage models .
  • Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of structural analogs be resolved?

  • Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Experimental design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .
  • Structural modifications : Substitutions on the phenyl or oxadiazole groups alter target affinity. For example, electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition .
  • Validation : Cross-laboratory replication and standardized protocols (e.g., ATP-binding assays for kinases) are critical .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Answer :

  • Solid-phase synthesis : Enables high-throughput purification and reduces side products (yields: 60–85%) .
  • Microwave-assisted reactions : Accelerate cyclization steps (e.g., oxadiazole formation) with 20–30% yield improvements .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during amidation .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

  • Answer :

  • Molecular docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets. Docking scores correlate with experimental IC₅₀ values (R² = 0.75–0.85) .
  • MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes. Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the oxadiazole group .
  • QSAR models : Electron-donating substituents on the phenyl ring improve predicted activity .

Q. How do stability and solubility profiles impact in vivo testing?

  • Answer :

  • Stability : The compound degrades <10% in pH 7.4 buffer over 24 hours but is sensitive to esterase-mediated hydrolysis in plasma .
  • Solubility : Low aqueous solubility (2–5 µg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles for bioavailability .
  • Metabolite identification : LC-MS/MS detects primary metabolites (e.g., hydroxylated quinazoline derivatives) in hepatic microsomes .

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